N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-methylthiophene-2-carboxamide
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Overview
Description
N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolo[2,1-c][1,2,4]triazole core, which is a heterocyclic structure known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolo[2,1-c][1,2,4]triazole core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes[_{{{CITATION{{{_1{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 .... Subsequent steps may include alkylation to introduce the ethyl group and the attachment of the thiophene-2-carboxamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable leaving groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Its unique structure may find applications in material science or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are structurally similar and have been studied for their necroptosis inhibitory activity.
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: Another related compound with potential biological activity[_{{{CITATION{{{_1{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 ....
Uniqueness: N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-methylthiophene-2-carboxamide stands out due to its specific structural features, which may confer unique biological or chemical properties compared to its analogs.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to innovative solutions in various fields.
Properties
IUPAC Name |
N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-5-7-19-11(8)13(18)14-9(2)12-16-15-10-4-3-6-17(10)12/h5,7,9H,3-4,6H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYPQOQLSPKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC(C)C2=NN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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